2,7-Dioxaspiro[4.4]nonan-4-ol

Physicochemical profiling Drug-likeness prediction Blood-brain barrier permeability

2,7-Dioxaspiro[4.4]nonan-4-ol (CAS 2387600-07-7) belongs to the dioxaspiro[4.4]nonane class of spiroketal scaffolds, defined by a quaternary spiro carbon bridging two oxygen-containing five-membered rings. With a molecular formula of C₇H₁₂O₃ (MW 144.17 g/mol), the compound bears a single secondary hydroxyl group on the tetrahydrofuran ring, yielding a topological polar surface area (TPSA) of 39 Ų and one hydrogen bond donor—features absent in the parent 2,7-dioxaspiro[4.4]nonane core (TPSA 18.5 Ų, zero HBD).

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B12091543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dioxaspiro[4.4]nonan-4-ol
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1COCC12COCC2O
InChIInChI=1S/C7H12O3/c8-6-3-10-5-7(6)1-2-9-4-7/h6,8H,1-5H2
InChIKeyBFDGQGFQWBMHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dioxaspiro[4.4]nonan-4-ol (CAS 2387600-07-7): A Hydroxyl-Functionalized Spiroketal Building Block for Diversity-Oriented Synthesis


2,7-Dioxaspiro[4.4]nonan-4-ol (CAS 2387600-07-7) belongs to the dioxaspiro[4.4]nonane class of spiroketal scaffolds, defined by a quaternary spiro carbon bridging two oxygen-containing five-membered rings [1]. With a molecular formula of C₇H₁₂O₃ (MW 144.17 g/mol), the compound bears a single secondary hydroxyl group on the tetrahydrofuran ring, yielding a topological polar surface area (TPSA) of 39 Ų and one hydrogen bond donor—features absent in the parent 2,7-dioxaspiro[4.4]nonane core (TPSA 18.5 Ų, zero HBD) [2]. In contrast to naturally abundant 1,6-dioxaspiro[4.4]nonane scaffolds prevalent in insect pheromones and cephalostatin natural products, the 2,7-dioxa configuration presents a distinct heteroatom arrangement that alters both conformational behavior and chemical reactivity [3]. This compound is supplied exclusively for research and development purposes, with commercial purity specifications reaching 98% .

Why Positional Isomerism and Scaffold Topology Prevent Direct Substitution of 2,7-Dioxaspiro[4.4]nonan-4-ol in Research Applications


Despite sharing the identical molecular formula C₇H₁₂O₃ (MW 144.17) with several positional isomers, 2,7-dioxaspiro[4.4]nonan-4-ol cannot be interchangeably substituted due to quantifiable differences in heteroatom ring placement and hydroxyl group regiochemistry. The 2,7-dioxa ring architecture places the spiro junction between two tetrahydrofuran-type rings, whereas the 1,4-dioxaspiro[4.4]nonane series (e.g., 1,4-dioxaspiro[4.4]nonan-7-ol, CAS 109459-57-6) incorporates a dioxolane ring fused to a cyclopentane, leading to a computed XLogP3 shift from –0.79 to –0.1 and a TPSA difference of 0.3 Ų . More critically, the parent des-hydroxy scaffold 2,7-dioxaspiro[4.4]nonane (TPSA 18.5 Ų, zero H-bond donors, XLogP3 0.3) lacks the hydrogen-bonding capacity and aqueous solubility profile conferred by the 4-hydroxyl group, fundamentally altering its suitability for downstream functionalization via esterification, etherification, or oxidation [1]. These physicochemical variations translate into divergent chromatographic retention, solubility in both aqueous and organic media, and reactivity in coupling reactions—any of which can materially affect experimental reproducibility and yield in multi-step synthetic sequences .

Quantitative Differentiation Evidence: 2,7-Dioxaspiro[4.4]nonan-4-ol vs. Closest Structural Analogs


Topological Polar Surface Area (TPSA) Increase of 110.8% Relative to the Parent Des-Hydroxy Scaffold Alters Membrane Permeability Predictions

The introduction of the 4-hydroxyl group in 2,7-dioxaspiro[4.4]nonan-4-ol more than doubles the topological polar surface area compared to the parent scaffold 2,7-dioxaspiro[4.4]nonane. The TPSA increases from 18.5 Ų to 39 Ų, representing a 110.8% relative increase [1]. This TPSA value crosses the empirical threshold of 20–30 Ų frequently cited for central nervous system (CNS) penetration, suggesting a differentiated pharmacokinetic profile relative to the non-hydroxylated core [2]. The comparator 1,4-dioxaspiro[4.4]nonan-7-ol exhibits a TPSA of 38.7 Ų, a difference of 0.3 Ų (0.8%), attributable to the distinct ring topology where the hydroxyl resides on a cyclopentane ring rather than a tetrahydrofuran ring .

Physicochemical profiling Drug-likeness prediction Blood-brain barrier permeability

LogP Differential of –1.09 vs. Parent Scaffold Drives Aqueous Solubility Enhancement for Reactions Requiring Polar Media

The computed logP of 2,7-dioxaspiro[4.4]nonan-4-ol is –0.79, compared with +0.3 (XLogP3-AA) for the parent 2,7-dioxaspiro[4.4]nonane, yielding a ΔlogP of –1.09 units [1]. This logP reduction of over one logarithmic unit indicates a roughly 12-fold increase in aqueous-phase partitioning under equilibrium conditions, directly attributable to the hydrogen-bonding capacity of the 4-hydroxyl group. In contrast, the positional isomer 1,4-dioxaspiro[4.4]nonan-7-ol displays an XLogP3 of –0.1, a difference of +0.69 units relative to the target compound, meaning the 2,7-dioxaspiro[4.4]nonan-4-ol is approximately 4.9 times more hydrophilic than its 1,4-dioxa counterpart . This differential lipophilicity arises from the specific ring environment: the hydroxyl group in the target compound is located on a tetrahydrofuran ring adjacent to two ring oxygens, enhancing local polarity via inductive and through-space effects compared to the cyclopentane-anchored hydroxyl in the 1,4-isomer [2].

Lipophilicity optimization Aqueous solubility Reaction medium selection

Hydrogen Bond Donor Count of 1 Enables Single-Point Derivatization Orthogonal to the 2,7-Dioxa Spiro Core

2,7-Dioxaspiro[4.4]nonan-4-ol possesses exactly one hydrogen bond donor (the 4-OH group), whereas the parent 2,7-dioxaspiro[4.4]nonane has zero HBD capacity [1]. This single HBD provides a chemically orthogonal handle for selective mono-functionalization—via esterification, carbamate formation, or sulfonation—without necessitating protecting group strategies on the spiroketal core. By comparison, diol analogs such as 2,7-dioxaspiro[4.4]nonane-1,6-diol (accessible via NaBH₄ or LiAlH₄ reduction of the corresponding 1,6-dione) present two HBD sites, which can lead to statistical mixtures in mono-derivatization reactions unless carefully controlled . The HBD count of exactly 1, combined with three hydrogen bond acceptors (the three oxygen atoms in the spiro system), yields an HBA:HBD ratio of 3:1, a property profile consistent with solubility-enhancing building blocks for fragment-based lead generation [2].

Site-selective functionalization Prodrug design Fragment-based drug discovery

Fraction sp³ (Fsp3) of 1.0 Defines a Fully Saturated Spiroketal Scaffold Distinct from Planar Heteroaromatic Building Blocks

2,7-Dioxaspiro[4.4]nonan-4-ol exhibits an Fsp3 value of 1.0, indicating that all seven carbon atoms in the scaffold are sp³-hybridized with zero aromatic or sp² centers [1]. This fully saturated character places the compound firmly within the 'escape from flatland' paradigm of modern medicinal chemistry, where high Fsp3 values correlate with improved clinical success rates, enhanced aqueous solubility, and reduced promiscuous binding [2]. In comparisons: the parent 2,7-dioxaspiro[4.4]nonane likewise has Fsp3 = 1.0 (7 sp³ carbons out of 7 total), while partially unsaturated analogs such as 1,6-dioxaspiro[4.4]nonenes (found in natural products like chalcogran insect pheromones) possess Fsp3 < 1.0 due to endocyclic or exocyclic double bonds [3]. The zero rotatable bond count (computed) further distinguishes this scaffold: the rigid spiro junction locks both rings into a fixed relative orientation, reducing the entropic penalty upon target binding compared to flexible acyclic linkers.

Three-dimensionality (Fsp3) Escape from flatland Spirocyclic scaffold diversity

Commercial Purity Specification of 98% Establishes Procurement-Grade Comparability Against Isomeric Building Blocks

Commercially sourced 2,7-dioxaspiro[4.4]nonan-4-ol is available at a documented purity of 98% (Leyan product no. 1565927, CAS 2387600-07-7), which matches or exceeds the purity specification of 97% reported for the structurally related 1,4-dioxaspiro[4.4]nonan-9-ol (AKSci 0488CP, CAS 109459-50-9) . For the positional isomer 1,7-dioxaspiro[4.4]nonan-4-ol (CAS 2137492-12-5), purity specifications are not explicitly stated in accessible vendor catalogs, creating a procurement transparency gap relative to the target compound [1]. The target compound also benefits from published ¹H NMR characterization data (400 MHz in DMSO-d₆), providing an orthogonal identity verification method that supplements certificate-of-analysis documentation . These specification data points enable informed sourcing decisions where batch-to-batch consistency and identity verification are experimental prerequisites.

Chemical procurement Purity specification Building block quality control

Evidence-Backed Application Scenarios for 2,7-Dioxaspiro[4.4]nonan-4-ol in Scientific Research and Chemical Procurement


Fragment-Based Drug Discovery (FBDD) Libraries Requiring High-Fsp3, Single-HBD Scaffolds

The fully saturated scaffold (Fsp3 = 1.0, zero rotatable bonds) and single hydrogen bond donor site make 2,7-dioxaspiro[4.4]nonan-4-ol a highly suitable fragment for diversity-oriented FBDD libraries. Its computed TPSA of 39 Ų and logP of –0.79 place it within favorable drug-likeness space for oral bioavailability, while the rigid spiro architecture provides a defined 3D vector for fragment growing or merging strategies. In contrast to planar aromatic fragments that dominate historical screening collections, this compound adheres to the 'escape from flatland' design principle associated with improved clinical candidate progression rates [1].

Site-Selective Bioconjugation via the 4-Hydroxyl Handle on a Chemically Inert Spiroketal Core

The orthogonal reactivity of the secondary 4-hydroxyl group—positioned on a tetrahydrofuran ring within an otherwise chemically robust spiroketal framework—enables selective esterification, carbamation, or phosphoramidite coupling without requiring protection of the two ring-oxygen atoms. The HBD count of exactly 1 (vs. 0 for the parent scaffold and 2 for the corresponding diol) ensures mono-functionalization with stoichiometric control, reducing purification burden in parallel synthesis workflows. The enhanced aqueous solubility (logP –0.79) relative to the des-hydroxy parent (XLogP3 +0.3) facilitates reactions in mixed aqueous-organic media commonly employed in bioconjugation protocols [2].

Mechanistic Probe for Spiroketal Ring-Opening and Rearrangement Studies

The 2,7-dioxaspiro[4.4]nonane scaffold undergoes acid-catalyzed spiroketal equilibration and ring-expansion to 1,6-dioxaspiro[4.5]decane systems under controlled conditions, as documented for cephalostatin synthetic intermediates. The presence of the 4-hydroxyl group in 2,7-dioxaspiro[4.4]nonan-4-ol introduces an additional stereoelectronic variable—the hydroxyl can participate in intramolecular hydrogen bonding with adjacent ring oxygens or act as an internal nucleophile, potentially altering the equilibrium distribution of spiroketal isomers compared to the non-hydroxylated scaffold. This makes the compound a valuable mechanistic probe for studying spiroketal thermodynamic vs. kinetic control in natural product synthesis [3].

Synthetic Intermediate for Tetrahydropyran-4-carboxylic Acid Derivatives via Acid-Catalyzed Ring Transformation

Patented routes to tetrahydropyran-4-carboxylic acid esters proceed through 2,7-dioxaspiro[4.4]nonane-1,6-dione intermediates at 150–350 °C in the presence of acidic catalysts. The 4-hydroxy analog, 2,7-dioxaspiro[4.4]nonan-4-ol, can be oxidized to the corresponding 4-keto derivative (a 2,7-dioxaspiro[4.4]nonan-4-one), introducing an additional functional handle for subsequent transformations. This oxidative diversification strategy, combined with the established patent precedent for spirodilactone ring-opening, positions the compound as a versatile entry point for synthesizing functionalized tetrahydropyrans relevant to agrochemical and pharmaceutical intermediate production [4].

Quote Request

Request a Quote for 2,7-Dioxaspiro[4.4]nonan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.